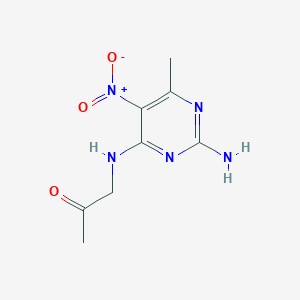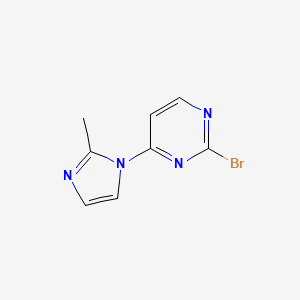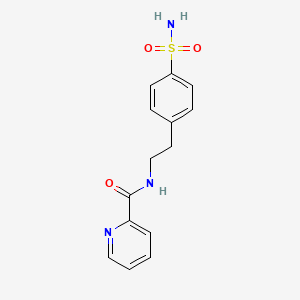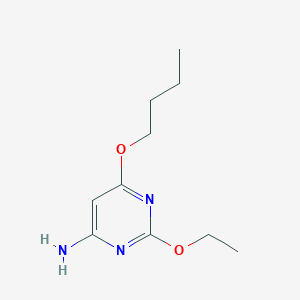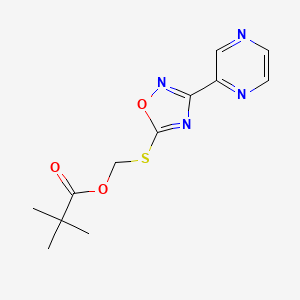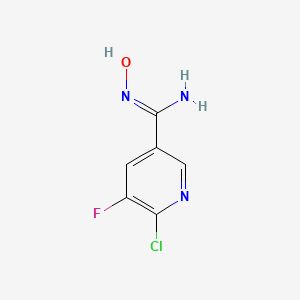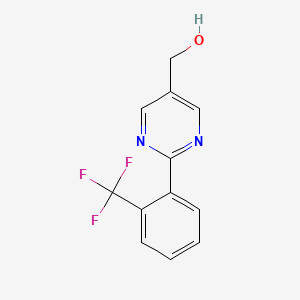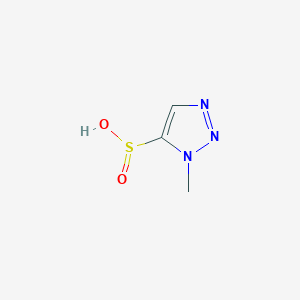
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a sulfinic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylhydrazine with sulfur dioxide and an appropriate alkyne to form the triazole ring, followed by oxidation to introduce the sulfinic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can enhance the production rate and reduce costs.
化学反应分析
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or other reduced sulfur-containing species.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides and other reduced sulfur compounds.
Substitution: Various substituted triazole derivatives with different functional groups.
科学研究应用
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfinic acid group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-Methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1H-1,2,3-Triazole-5-sulfinic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
1-Methyl-1H-1,2,4-triazole-3-sulfinic acid: Contains a different triazole ring structure, leading to variations in reactivity and applications.
Uniqueness: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid is unique due to the presence of both the methyl group and the sulfinic acid group, which confer distinct chemical properties and reactivity
属性
分子式 |
C3H5N3O2S |
|---|---|
分子量 |
147.16 g/mol |
IUPAC 名称 |
3-methyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C3H5N3O2S/c1-6-3(9(7)8)2-4-5-6/h2H,1H3,(H,7,8) |
InChI 键 |
UOFSBFKSHVLYQP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=N1)S(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


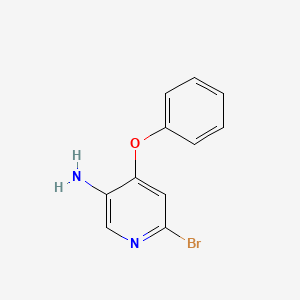
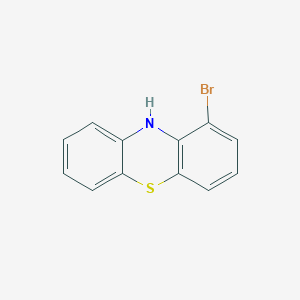
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
